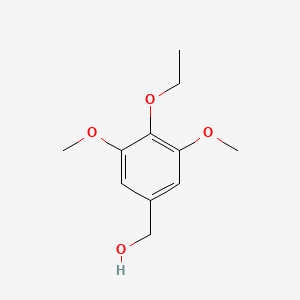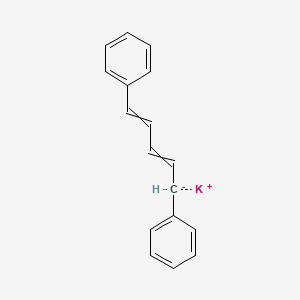
potassium;5-phenylpenta-1,3-dienylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium;5-phenylpenta-1,3-dienylbenzene is an organic compound with a complex structure that includes both aromatic and aliphatic components
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of potassium;5-phenylpenta-1,3-dienylbenzene typically involves the reaction of 5-phenylpenta-1,3-diene with potassium. One common method is the homogeneously catalyzed aldol condensation of cinnamaldehyde, which can be converted to 2-methyl-5-phenylpenta-2,4-dienal using a 36% aqueous solution of sodium hydroxide as the catalyst at 25°C in methanol .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
Potassium;5-phenylpenta-1,3-dienylbenzene undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, especially when activated by electron-attracting groups.
Bromination: Benzylic bromination can be achieved using N-bromosuccinimide (NBS) under radical conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Substitution: Strongly basic nucleophilic reagents.
Bromination: N-bromosuccinimide (NBS) in tetrachloride.
Major Products
Oxidation: Benzoic acids.
Substitution: Various substituted aromatic compounds.
Bromination: Benzylic bromides.
Applications De Recherche Scientifique
Potassium;5-phenylpenta-1,3-dienylbenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, although specific applications are still under research.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of potassium;5-phenylpenta-1,3-dienylbenzene involves its interaction with molecular targets through its aromatic and aliphatic components. The compound can participate in various chemical reactions, influencing pathways such as oxidation and substitution. The exact molecular targets and pathways are still under investigation.
Comparaison Avec Des Composés Similaires
Potassium;5-phenylpenta-1,3-dienylbenzene can be compared with other similar compounds such as:
5-phenylpenta-1,3-diene: Shares a similar structure but lacks the potassium component.
1-benzylbuta-1,3-diene: Another related compound with a similar aromatic structure.
The uniqueness of this compound lies in its combination of aromatic and aliphatic components, along with the presence of potassium, which can influence its reactivity and applications.
Propriétés
Numéro CAS |
77132-13-9 |
|---|---|
Formule moléculaire |
C17H15K |
Poids moléculaire |
258.40 g/mol |
Nom IUPAC |
potassium;5-phenylpenta-1,3-dienylbenzene |
InChI |
InChI=1S/C17H15.K/c1-4-10-16(11-5-1)14-8-3-9-15-17-12-6-2-7-13-17;/h1-15H;/q-1;+1 |
Clé InChI |
GQGGQOXIMWAKER-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)[CH-]C=CC=CC2=CC=CC=C2.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


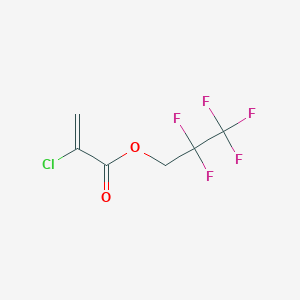

![7-Phenyl-8H-thieno[3,2-d][1,2]diazepine](/img/structure/B14441487.png)

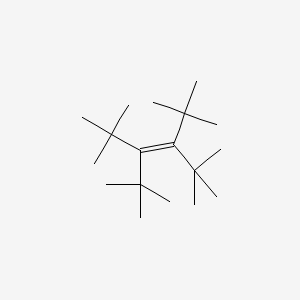


![3-Benzyl-2,3,5,6,7,8-hexahydroazonino[5,4-b]indol-4(1H)-one](/img/structure/B14441507.png)
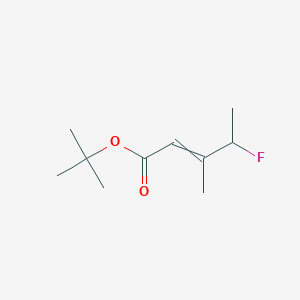



![[(1R,8R)-7-(methoxymethyl)-2,3,5,8-tetrahydro-1H-pyrrolizin-1-yl] N-ethylcarbamate](/img/structure/B14441529.png)
